molecular formula C15H30O B1250419 (2S,7R)-2-hexyl-7-propyloxepane CAS No. 81053-62-5

(2S,7R)-2-hexyl-7-propyloxepane

Cat. No.: B1250419
CAS No.: 81053-62-5
M. Wt: 226.4 g/mol
InChI Key: DYPBWZZUWVXKCZ-CABCVRRESA-N
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Description

(2S,7R)-2-Hexyl-7-propyloxepane is a chiral oxepane derivative characterized by a seven-membered oxygen-containing ring with hexyl and propyl substituents at the C-2 and C-7 positions, respectively.

Properties

CAS No.

81053-62-5

Molecular Formula

C15H30O

Molecular Weight

226.4 g/mol

IUPAC Name

(2S,7R)-2-hexyl-7-propyloxepane

InChI

InChI=1S/C15H30O/c1-3-5-6-7-11-15-13-9-8-12-14(16-15)10-4-2/h14-15H,3-13H2,1-2H3/t14-,15+/m1/s1

InChI Key

DYPBWZZUWVXKCZ-CABCVRRESA-N

SMILES

CCCCCCC1CCCCC(O1)CCC

Isomeric SMILES

CCCCCC[C@H]1CCCC[C@H](O1)CCC

Canonical SMILES

CCCCCCC1CCCCC(O1)CCC

Synonyms

isolaurepan

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight Functional Group Substituents (Positions) Stereochemistry
(2S,7R)-2-Hexyl-7-propyloxepane C₁₃H₂₆O 198.35 Ether C2: Hexyl; C7: Propyl 2S,7R
3-Oxepanone, 7-hexyl-2-propyl-, (2R,7S)-rel- C₁₅H₂₈O₂ 240.38 Ketone C2: Propyl; C7: Hexyl 2R,7S
(4S,7R)-7-Isopropyl-4-methyloxepan-2-one C₁₀H₁₈O₂ 170.25 Lactone C4: Methyl; C7: Isopropyl 4S,7R

Key Observations :

  • The presence of a ketone in 3-oxepanone derivatives increases polarity compared to the ether-based (2S,7R)-2-hexyl-7-propyloxepane .
  • Substituent length and branching (e.g., hexyl vs. isopropyl) influence hydrophobicity and steric effects.

Physicochemical Properties and Analytical Characterization

Boiling Points and Polarity

While explicit data for (2S,7R)-2-hexyl-7-propyloxepane are unavailable, analogs suggest:

  • 3-Oxepanone, 7-hexyl-2-propyl- has a higher molecular weight (240.38 vs. 198.35) due to the ketone group, likely resulting in a higher boiling point .
  • Lactones like (4S,7R)-7-isopropyl-4-methyloxepan-2-one exhibit intermediate polarity, balancing ether-like and ketone characteristics .

Stereochemical Analysis

  • ECD Calculations : Used to resolve ambiguous configurations in oxepane derivatives (e.g., compound 7 in ), a method applicable to (2S,7R)-2-hexyl-7-propyloxepane for absolute configuration verification .
  • NOESY Correlations: Critical for establishing relative configurations, as demonstrated in structurally similar chromenones .

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